2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide
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Overview
Description
2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide is a complex organic compound that features a bromopyridine moiety, a cyanocyclohexyl group, and a methylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps The initial step often includes the bromination of pyridine to obtain 3-bromopyridine This is followed by the formation of an ether linkage with 2-methylpropan-2-ol under basic conditions to yield 3-bromopyridin-2-yloxy-2-methylpropane
The final steps include the formation of the cyanocyclohexyl group and the acetamide moiety. This can be achieved through a series of reactions involving nitrile and amide formation under controlled conditions. The overall synthetic route requires careful control of reaction conditions such as temperature, pH, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromopyridine moiety or other reactive sites.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the bromopyridine site.
Scientific Research Applications
2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyanocyclohexyl group may enhance the compound’s binding affinity and specificity. The overall effect is mediated through pathways involving signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3-bromopyridine: A simpler analog with similar reactivity but lacking the additional functional groups.
N-cyanocyclohexylacetamide: Shares the cyanocyclohexyl and acetamide moieties but lacks the bromopyridine group.
2-methylpropan-2-ylamine: Contains the amino group and methylpropan-2-yl structure but lacks the bromopyridine and cyanocyclohexyl groups.
Uniqueness
2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(3-bromopyridin-2-yl)oxy-2-methylpropan-2-yl]amino]-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O2/c1-18(2,14-26-17-15(20)8-7-11-22-17)23-12-16(25)24(3)19(13-21)9-5-4-6-10-19/h7-8,11,23H,4-6,9-10,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYGDMJZMQKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C=CC=N1)Br)NCC(=O)N(C)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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